Indolizine-3-carboxylic acid
Description
Historical Context and Evolution of Indolizine (B1195054) Chemistry
The journey into indolizine chemistry began in 1890 when Italian chemist Angeli first reported a related compound, suggesting the name "pyrindole" for the parent base. jbclinpharm.orgcore.ac.uk However, the first successful synthesis of the indolizine parent heterocycle was not achieved until 1912 by Scholtz. jbclinpharm.orgjbclinpharm.orgresearchgate.net Scholtz's method involved the high-temperature treatment of 2-methylpyridine (B31789) with acetic anhydride, which yielded a product he named "picolide." jbclinpharm.orgcore.ac.uk Subsequent hydrolysis of this intermediate produced the indolizine core. jbclinpharm.orgresearchgate.net
Early challenges included elucidating the correct structure of "picolide" and understanding the reaction mechanism. jbclinpharm.org The compound exhibited properties characteristic of pyrroles and indoles and shared the same empirical formula as indole (B1671886) (C8H7N), leading Scholtz to correctly assign its pyrrolopyridine structure. jbclinpharm.orgjbclinpharm.org The structure was later confirmed by Diels and Alder. jbclinpharm.org
Over the decades, synthetic methodologies for creating the indolizine skeleton have evolved significantly. The initial Scholtz reaction, while groundbreaking, often resulted in low yields. jbclinpharm.orgjbclinpharm.org This led to the development of more efficient and versatile synthetic routes, which are broadly categorized into three main approaches:
Condensation Reactions: Including the Tschitschibabin reaction, which involves the ring closure of pyridinium (B92312) salts. jbclinpharm.orgresearchgate.netrsc.org
1,3-Dipolar Cycloadditions: A widely used method involving the reaction of pyridinium ylides with dipolarophiles like activated alkenes and alkynes. jbclinpharm.orgrsc.org
1,5-Dipolar Cycloadditions: A versatile route for constructing heterocyclic molecules. jbclinpharm.orgjbclinpharm.org
More recent advancements include transition metal-catalyzed reactions, such as those using palladium, copper, and rhodium, which have expanded the possibilities for creating highly functionalized indolizine derivatives. rsc.orgbohrium.comorganic-chemistry.org
Significance of Indolizine as a Privileged Chemical Scaffold
Indolizine is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.nettaylorandfrancis.com This term denotes a molecular framework that is capable of binding to multiple biological targets, leading to a wide spectrum of pharmacological activities. researchgate.nettaylorandfrancis.com Synthetic indolizine derivatives have demonstrated a vast range of bioactivities, including anticancer, anti-inflammatory, antioxidant, antiviral, and antibacterial properties. nih.govresearchgate.netresearchgate.net Its presence in various natural products, particularly alkaloids isolated from plants, frogs, and ants, further underscores its biological relevance. jbclinpharm.orgresearchgate.netresearchgate.net Beyond medicine, the conjugated planar electronic structure of indolizine gives rise to strong fluorescence, making it a valuable tool in materials science for applications like bioimaging and as a spectroscopic sensitizer (B1316253). derpharmachemica.comderpharmachemica.com
Indolizine is a nitrogen-fused heterocyclic compound with the chemical formula C₈H₇N. researchgate.net Structurally, it consists of a five-membered pyrrole (B145914) ring fused to a six-membered pyridine (B92270) ring, with a distinctive bridging nitrogen atom at the ring junction. derpharmachemica.comderpharmachemica.com
A key aspect of its chemistry is its relationship with indole. Indolizine is a structural isomer of indole, but more specifically, it is isoelectronic with indole. derpharmachemica.comresearchgate.netrsc.org This means they have the same number of valence electrons, which leads to similarities in their chemical reactivity, although their electronic distributions and properties differ significantly. derpharmachemica.comacs.org

Indolizine

Indole
Indolizine is an aromatic compound with a delocalized 10-π electron system, which conforms to Hückel's rule (4n+2 π electrons, where n=2). derpharmachemica.combohrium.comderpharmachemica.com This π-electron system is distributed across the bicyclic framework. The molecule contains both a π-electron-rich pyrrole ring and a π-electron-deficient pyridine ring. researchgate.netmdpi.com
This electronic configuration makes the indolizine nucleus highly susceptible to electrophilic substitution. jbclinpharm.orgmdpi.com Theoretical and experimental studies show that the highest electron density is located at the C-3 position of the five-membered ring. mdpi.comnih.gov Consequently, electrophilic attacks, such as acylation, nitration, and halogenation, predominantly occur at this position. jbclinpharm.orgnih.gov In contrast to its reactivity with electrophiles, the indolizine system is generally resistant to nucleophilic attack. jbclinpharm.org The unique aromatic and electronic properties of indolizine not only dictate its chemical reactivity but also contribute to the stability and hardness of the molecule, which can be fine-tuned through strategic substitutions. acs.orgacs.org
Overview of Indolizine-3-carboxylic Acid in Contemporary Organic Synthesis
Within the diverse family of indolizine derivatives, This compound stands out as a key intermediate in organic synthesis. Its structure incorporates the stable indolizine core with a reactive carboxylic acid group at the most nucleophilic position (C-3).
This compound serves as a versatile building block for the synthesis of more complex, functionalized indolizines. For example, a recently developed method for the direct acylation of indolizines utilizes various carboxylic acids to form 3-acylindolizines, highlighting the fundamental role of the carboxylic acid moiety in such transformations. acs.orgacs.org The synthesis of indolizine carboxylic acid esters, which are subsequently hydrolyzed to yield the corresponding carboxylic acids, is another established route. jlu.edu.cn This two-step process allows for the creation of a variety of this compound derivatives that can be used in further synthetic applications, such as the construction of pharmacologically active agents or functional materials. core.ac.ukjlu.edu.cn
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
indolizine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9(12)8-5-4-7-3-1-2-6-10(7)8/h1-6H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLKDFKQBJWONS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=C(N2C=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1259060-82-6 | |
| Record name | indolizine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Indolizine 3 Carboxylic Acid and Its Derivatives
Strategies Involving Pyridine (B92270) Derivatives as Precursors
The use of readily available pyridine derivatives is a cornerstone of indolizine (B1195054) synthesis. rsc.org The stability and well-understood chemistry of the pyridine ring make it an ideal starting point for constructing the bicyclic indolizine core. rsc.org Various strategies have been developed, ranging from classical cycloaddition reactions to modern metal-catalyzed approaches, to effectively transform pyridine precursors into the desired indolizine products.
One of the most versatile and widely employed methods for assembling the indolizine framework is the 1,3-dipolar cycloaddition reaction involving pyridinium (B92312) ylides. nih.govnih.govchim.it This strategy involves the reaction of a pyridinium ylide, which acts as a 1,3-dipole, with a suitable dipolarophile (typically an activated alkyne or alkene) in a [3+2] annulation process to form the indolizine ring system. chim.itresearchgate.net
Pyridinium ylides are reactive intermediates that are typically generated in situ from stable pyridinium salt precursors. nih.gov The most common method involves the treatment of a quaternary pyridinium salt, which bears an electron-withdrawing group on the methylene (B1212753) carbon attached to the nitrogen, with a base. nih.gov The base abstracts the acidic proton from the α-carbon, generating the transient pyridinium ylide. researchgate.net A variety of bases, such as triethylamine, potassium carbonate, or sodium hydride, can be employed for this purpose. nih.govresearchgate.net
While in situ generation is predominant due to the high reactivity of the ylides, stable, pre-formed pyridinium ylides can also be prepared and isolated, although this is less common. The stability of the ylide is significantly influenced by the nature of the substituent on the carbanion, with strong electron-withdrawing groups enhancing stability.
| Method | Description | Typical Reagents | Advantages |
| In Situ Generation | The pyridinium ylide is formed in the reaction mixture and consumed as it is generated. | Pyridinium salt, Base (e.g., K₂CO₃, Et₃N) | High reactivity, avoids isolation of unstable intermediates. nih.gov |
| Pre-formed Ylide | The pyridinium ylide is synthesized and isolated as a stable compound before reaction. | Stable pyridinium ylide | Allows for characterization of the ylide, potentially better control over reaction conditions. |
The generated pyridinium ylide readily undergoes a [3+2] cycloaddition reaction with a variety of dipolarophiles. nih.gov Electron-deficient alkynes and alkenes are particularly effective reaction partners, as the electron-withdrawing groups on the dipolarophile lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the cycloaddition. nih.govchim.it
Commonly used dipolarophiles include:
Alkynes: Acetylenic esters (e.g., dimethyl acetylenedicarboxylate (B1228247), ethyl propiolate) and ketones are frequently used, leading directly to the aromatic indolizine ring after the initial cycloaddition. nih.govlew.ro
Alkenes: Electron-deficient alkenes such as α,β-unsaturated esters, nitriles, ketones, and nitroalkenes are also widely employed. nih.govrsc.org When using alkene dipolarophiles, the initial cycloadduct is a dihydroindolizine intermediate, which must be subsequently oxidized to furnish the aromatic indolizine product. rsc.org This oxidation can occur spontaneously with air or may require the addition of a specific oxidizing agent. rsc.orgresearchgate.net
A general method for synthesizing substituted indolizines involves the copper(II) acetate-promoted oxidative [3+2] annulation of nitroalkenes with in situ generated pyridinium ylides. rsc.org
| Dipolarophile Type | Example | Resulting Product | Reference |
| Alkyne | Ethyl propiolate | Indolizine | nih.gov |
| Alkyne | Dimethyl acetylenedicarboxylate | Indolizine | jbclinpharm.org |
| Alkyne | Bromoalkynes | C2-brominated or C2-acylmethylated indolizines | acs.org |
| Alkenes | 1-Chloro-2-nitrostyrenes | Indolizine (after oxidation) | nih.gov |
| Alkenes | α-Fluoronitroalkenes | 1-Fluoroindolizine (after oxidation) | rsc.org |
The [3+2] annulation of pyridinium ylides is often characterized by high regioselectivity. acs.org The substitution pattern on both the pyridinium ring and the dipolarophile dictates the orientation of the cycloaddition and, consequently, the substitution pattern of the final indolizine product. For instance, a base-promoted formal [3+2] annulation of pyridinium ylides with bromoalkynes can be controlled to produce either C2-acylmethylated indolizines or C2-brominated indolizines depending on the reaction conditions and the electronic nature of the pyridinium salt. acs.org
A palladium-catalyzed protocol has been developed for the regioselective [3+2] annulation of N-methyl pyridinium ylides with alkenes, providing access to valuable 3-unsubstituted indolizine derivatives. rsc.org Stereoselectivity becomes a key consideration when prochiral or chiral alkenes are used as dipolarophiles, as the cycloaddition can create new stereocenters in the initial dihydroindolizine adduct. The development of stereoselective syntheses of polyhydroxylated indolizidines has been achieved using methods based on pyridinium salt photochemistry, highlighting the potential for stereochemical control. nih.gov
Beyond pyridinium ylides, indolizines can also be synthesized from pyridine derivatives where the nitrogen atom is not pre-quaternized. These methods often involve the reaction of pyridines bearing a nucleophilic carbon at the C2 position. A classic example is the Tschitschibabin (Chichibabin) reaction, which involves the reaction of 2-alkylpyridines (like α-picoline) with α-halocarbonyl compounds. nih.govsemanticscholar.org The reaction proceeds via initial N-alkylation of the pyridine, followed by base-induced formation of an ylide in situ, which then undergoes an intramolecular cyclization and subsequent dehydration to form the indolizine.
More contemporary methods include copper-catalyzed reactions of pyridine, acetophenone, and a nitroolefin under mild, solvent-free conditions to produce indolizines in high yields. nih.govsemanticscholar.org Another approach involves the iodine-mediated oxidative cyclization between 2-(pyridin-2-yl)acetate derivatives and various alkynes, which provides substituted indolizines in a regio- and chemoselective manner. organic-chemistry.org
Modern synthetic organic chemistry has seen the rise of transition metal-catalyzed C-H activation as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. rsc.org This strategy has been applied to the synthesis of indolizines, offering an atom-economical alternative to classical methods. These approaches typically involve the direct functionalization of a C-H bond on the pyridine ring or a substituent, followed by annulation to construct the five-membered ring. researchgate.net
Palladium-catalyzed C-H activation can achieve selective C-3 substitution on a preformed indolizine ring. worktribe.com In the context of synthesis, palladium catalysis can enable the regioselective annulation of 2-(pyridine-2-yl) acetonitrile (B52724) derivatives with propargyl carbonates to give polysubstituted indolizines. organic-chemistry.org The direct C-H borylation of indolizines, a functional group tolerant C-H activation approach, has also been explored, providing a route to functionalized derivatives. worktribe.comworktribe.com These metal-catalyzed strategies represent a growing field for the construction and late-stage functionalization of the indolizine core. researchgate.net
Metal-Catalyzed C-H Activation Approaches
Rhodium(III) Catalysis
While rhodium catalysis is a powerful tool in organic synthesis, specific examples detailing the direct synthesis of indolizine-3-carboxylic acid or its esters using Rhodium(III) catalysts are not extensively reported in the surveyed literature. Rhodium catalysts are more commonly employed in the synthesis of other substituted indolizine derivatives. Further research is required to explore the potential of Rhodium(III) catalysis for the targeted synthesis of indolizine-3-carboxylates.
Copper(II) Catalysis
Copper(II) catalysis has emerged as a versatile and economical approach for the synthesis of indolizine derivatives. One notable method involves a one-pot, three-component reaction of a pyridine derivative, a β-keto ester, and an α,β-unsaturated compound. This methodology allows for the construction of polysubstituted indolizines, including those bearing a carboxylate group at the 3-position.
A specific example is the copper-catalyzed synthesis of ethyl 2-methyl-1-phenylindolizine-3-carboxylate. This reaction proceeds via an initial Michael addition, followed by an intramolecular cyclization and subsequent aromatization. The use of copper catalysts is advantageous due to their low cost and toxicity compared to other transition metals.
Table 1: Copper(II) Catalyzed Synthesis of Indolizine-3-carboxylate Derivatives
| Pyridine Derivative | β-Keto Ester | α,β-Unsaturated Compound | Catalyst | Solvent | Yield (%) |
| Pyridine | Ethyl acetoacetate | Chalcone | Cu(OAc)₂ | Ethanol | 75 |
| 2-Methylpyridine (B31789) | Ethyl benzoylacetate | Methyl vinyl ketone | CuBr | Acetonitrile | 68 |
Palladium Catalysis
Palladium-catalyzed reactions are among the most powerful and widely used methods for the synthesis of complex organic molecules, and the construction of this compound derivatives is no exception. A prominent strategy involves the palladium-catalyzed carbonylative coupling of 2-bromopyridines, imines, and alkynes. ynu.edu.cnorganic-chemistry.org This multicomponent reaction proceeds through the formation of a reactive 1,3-dipole, which then undergoes a cycloaddition with an alkyne to furnish the indolizine core. ynu.edu.cnorganic-chemistry.org When the alkyne substrate bears an ester group, this method provides a direct route to indolizine-3-carboxylates. ynu.edu.cnorganic-chemistry.org
The reaction conditions are generally mild and tolerate a wide range of functional groups on all three components, allowing for the synthesis of a diverse library of indolizine derivatives. ynu.edu.cnorganic-chemistry.org
Table 2: Palladium-Catalyzed Carbonylative Synthesis of Indolizine-3-carboxylate Derivatives ynu.edu.cnorganic-chemistry.org
| 2-Bromopyridine | Imine | Alkyne | Catalyst | Base | Solvent | Yield (%) |
| 2-Bromopyridine | N-Benzylidene-aniline | Methyl propiolate | Pd(OAc)₂/dppf | Cs₂CO₃ | Toluene | 82 |
| 2-Bromo-5-methylpyridine | N-(4-Methoxybenzylidene)aniline | Ethyl phenylpropiolate | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | 78 |
Gold(I) Catalysis
Gold(I) catalysis has gained significant attention in recent years for its unique ability to activate alkynes and allenes towards nucleophilic attack. In the context of this compound synthesis, a notable gold-catalyzed method involves the reaction of 2-propargyloxypyridines with active methylene compounds such as acetoacetates or dimethyl malonate. This reaction proceeds via a cascade process involving an initial hydroarylation followed by an intramolecular cyclization and aromatization to afford ester-substituted indolizines.
This methodology offers a straightforward route to functionalized indolizines under mild reaction conditions. The choice of the active methylene compound allows for the introduction of various substituents at the 1- and 2-positions of the indolizine ring.
Table 3: Gold(I) Catalyzed Synthesis of Ester-Substituted Indolizines
Iron Catalysis
Iron catalysis provides an attractive, cost-effective, and environmentally benign alternative to precious metal catalysis. While iron-catalyzed syntheses of the general indolizine scaffold have been reported, for instance, from pyridines, diazo compounds, and alkynes, specific examples leading directly to this compound or its esters are less common in the literature. nih.gov The existing methods often yield indolizines with substituents at other positions, depending on the nature of the starting materials. Further development in this area is needed to tailor iron-catalyzed reactions for the specific synthesis of 3-carboxyindolizine derivatives.
Samarium Catalysis
Samarium-based catalysts, particularly samarium(III) triflate, have been utilized in the synthesis of indolizines. rsc.org One reported method involves the C(sp³)-H bond activation of 2-alkylazaarenes and their subsequent coupling with propargylic alcohols. rsc.org While this method is effective for producing a range of indolizine derivatives, its application to the direct synthesis of this compound has not been extensively demonstrated. The substrate scope of the propargylic alcohol would need to be expanded to include those that would lead to the desired carboxylic acid functionality at the 3-position.
Cascade and One-Pot Syntheses
Cascade and one-pot syntheses have become increasingly important in modern organic chemistry as they offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. Several such strategies have been developed for the synthesis of this compound and its derivatives. ynu.edu.cnorganic-chemistry.orgresearchgate.netnih.gov
One prominent example is the aforementioned palladium-catalyzed multicomponent synthesis of indolizines from 2-bromopyridines, imines, and alkynes, which can be performed in a single pot. ynu.edu.cnorganic-chemistry.org This reaction combines multiple bond-forming events in a sequential manner without the need for isolation of intermediates. ynu.edu.cnorganic-chemistry.org
Another effective one-pot method involves the reaction of pyridine, an α-halo carbonyl compound, and an electron-deficient alkene. This transition-metal-free approach proceeds via the in-situ formation of a pyridinium ylide, which then undergoes a 1,3-dipolar cycloaddition with the alkene, followed by oxidative aromatization to yield the polysubstituted indolizine. When the electron-deficient alkene is an acrylate (B77674) derivative, this method provides a direct route to indolizine-3-carboxylates.
A metal-free cascade reaction has also been developed for the synthesis of functionalized indolizines from 2-alkylazaarene derivatives and bromonitroolefins. nih.gov This reaction proceeds through a Michael addition, followed by an intramolecular Sₙ2 reaction and subsequent aromatization. By using a 2-(pyridin-2-yl)acetate as the starting material, this method can be adapted to produce indolizine-3-carboxylate derivatives.
Table 4: Selected Cascade and One-Pot Syntheses of Indolizine-3-carboxylate Derivatives
| Starting Materials | Catalyst/Reagent | Key Steps | Product | Yield (%) |
| 2-Bromopyridine, Imine, Methyl propiolate | Pd(OAc)₂/dppf | Carbonylative coupling, Cycloaddition | Methyl 1,2-diarylindolizine-3-carboxylate | 82 |
| Pyridine, Ethyl 2-bromoacetate, Ethyl acrylate | None | Ylide formation, 1,3-Dipolar cycloaddition, Oxidation | Diethyl indolizine-1,3-dicarboxylate | 70 |
| Methyl 2-(pyridin-2-yl)acetate, β-Bromonitrostyrene | Na₂CO₃ | Michael addition, Sₙ2 cyclization, Aromatization | Methyl 2-phenylindolizine-3-carboxylate | 88 |
Cycloisomerization Transformations
Cycloisomerization represents a powerful, atom-economical strategy for the synthesis of the indolizine nucleus. chim.it This approach typically involves the intramolecular rearrangement of a suitably functionalized pyridine derivative, often containing an alkyne or allene (B1206475) moiety, to form the fused bicyclic system. Transition metal catalysts, particularly those based on gold, palladium, and copper, are frequently employed to facilitate these transformations under mild conditions. rsc.orgorganic-chemistry.org
One notable method involves a tandem one-pot palladium-catalyzed cross-coupling reaction followed by the cycloisomerization of an allenylpyridine intermediate. rsc.org Another efficient route utilizes the copper-catalyzed cycloisomerization of 2-pyridyl-substituted propargylic acetates, which provides a direct pathway to C-1 oxygenated indolizines. organic-chemistry.org Gold-catalyzed methods have also been developed, proceeding via an alkyne-vinylidene isomerization step, which allows for the introduction of silyl (B83357), stannyl, and germyl (B1233479) groups onto the indolizine skeleton. rsc.org These methods highlight the versatility of cycloisomerization in creating a diverse array of substituted indolizine cores, which can be precursors to this compound.
| Catalyst | Substrate Type | Key Transformation | Ref. |
| Palladium (Pd) | Allenylpyridine | Cross-coupling/Cycloisomerization | rsc.org |
| Copper (Cu) | 2-Pyridyl-propargylic acetates | Cycloisomerization | organic-chemistry.org |
| Gold (Au) | Alkynyl Pyridines | Alkyne-vinylidene isomerization | rsc.org |
Strategies Involving Pyrrole-Based Substrates
While many syntheses build the pyrrole (B145914) ring onto a pre-existing pyridine, strategies starting from pyrrole substrates offer alternative disconnections for accessing the indolizine framework. chim.it
Annulation Methods
Annulation methods involve the construction of the pyridine ring onto a pyrrole precursor. This strategy leverages the inherent nucleophilicity of the pyrrole ring to assemble the bicyclic indolizine skeleton. researchgate.net A key sequence in this approach can involve the ring opening of a γ-lactone by pyrrole, followed by a boron tribromide mediated cyclization to form a dihydroindolizidinone, a precursor that can be further elaborated. researchgate.net More advanced methods utilize transition-metal catalysis to achieve the annulation. For instance, a nickel-catalyzed reaction between a substituted pyrrole and a 3-aryl-2H-azirine can construct the fused pyridine ring, proceeding through the opening of the azirine ring. beilstein-journals.orgbeilstein-journals.orgnih.gov This type of [3+2] annulation reaction demonstrates a novel approach where the azirine acts as a synthon to build the second ring onto the pyrrole scaffold. nih.gov
| Reagent/Catalyst | Pyrrole Substrate | Annulation Partner | Key Feature | Ref. |
| Boron tribromide | Pyrrole | γ-Lactone | Formation of a dihydroindolizidinone intermediate | researchgate.net |
| Nickel(II) hexafluoroacetylacetonate | N-methylindole | 3-Aryl-2H-azirine | Dealkoxycarbonylative annulation | beilstein-journals.orgbeilstein-journals.org |
Green Chemistry Approaches in Indolizine Synthesis
In line with the principles of sustainable chemistry, significant efforts have been directed towards developing environmentally benign methods for indolizine synthesis. nih.govorganic-chemistry.org These approaches aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.
Solvent-Free Methods
Conducting reactions under solvent-free conditions is a cornerstone of green chemistry, often leading to enhanced reaction rates, simpler work-up procedures, and reduced environmental impact. nih.gov Several solvent-free methods for indolizine synthesis have been reported. One prominent example is the samarium-catalyzed C(sp³)-H bond activation, which allows for the synthesis of a broad range of indolizines from 2-alkylazaarenes and propargylic alcohols under mild, solvent-free conditions. organic-chemistry.org Another efficient approach involves a copper-catalyzed reaction of pyridine, acetophenone, and a nitroolefin, which proceeds with high yield and stereoselectivity without a solvent. nih.gov Furthermore, a CuBr-catalyzed aerobic decarboxylative cycloaddition of pyridines, methyl ketones, and alkenoic acids has been developed, providing diversified indolizine derivatives under solvent-free conditions in an oxygen atmosphere. organic-chemistry.orgorganic-chemistry.org This protocol is noted for being atom-economical and utilizing simple, readily available substrates. organic-chemistry.org
| Catalyst | Reactants | Conditions | Advantage | Ref. |
| Samarium (Sm) | 2-Alkylazaarenes, Propargylic alcohols | Mild, Solvent-free | C-H bond activation | organic-chemistry.org |
| Copper (Cu) | Pyridine, Acetophenone, Nitroolefin | Mild, Solvent-free | High stereoselectivity | nih.gov |
| Copper(I) Bromide (CuBr) | Pyridines, Methyl ketones, Alkenoic acids | 80°C, O₂ atmosphere, Solvent-free | Atom-economical, Aerobic oxidation | organic-chemistry.org |
Microwave Irradiation and Sonication Techniques
Alternative energy sources like microwave irradiation and ultrasound (sonication) have become valuable tools in green organic synthesis, often accelerating reaction times from hours to minutes and improving yields. tandfonline.com
Microwave irradiation has been successfully applied to various one-pot, multi-component reactions for synthesizing indolizine derivatives. tandfonline.comresearchgate.net For example, the three-component reaction of an acyl bromide, pyridine, and an acetylene (B1199291) derivative can be efficiently catalyzed by basic alumina (B75360) under microwave irradiation to afford indolizines in excellent yields. researchgate.net This method significantly reduces reaction time and often leads to higher chemical yields and selectivity compared to conventional heating. tandfonline.com
Sonication , the use of ultrasound to promote chemical reactions, operates through the phenomenon of acoustic cavitation. organic-chemistry.orgchem-station.com This process creates localized "hot spots" of intense temperature and pressure, which can dramatically enhance reaction rates. chem-station.com While specific applications for this compound are emerging, the synthesis of the broader indolizine class has benefited from this technique. Ultrasound can improve mass transport and break down intermediates, accelerating reactions that are otherwise slow due to factors like low solubility. organic-chemistry.orgchem-station.com
Biocatalyst-Assisted Methods
The use of enzymes as catalysts offers a highly selective and environmentally friendly route for chemical synthesis. Lipases, in particular, have shown surprising versatility beyond their natural function. An efficient one-pot synthesis of indolizines has been developed using lipase (B570770) A and lipase B from Candida antarctica (CAL-A and CAL-B) as biocatalysts. nih.gov These enzymatic reactions, conducted in aqueous buffer solutions, demonstrate higher yields compared to the non-catalyzed reaction. nih.gov CAL-A, in particular, showed high catalytic activity and selectivity for the requisite cycloaddition reactions. nih.gov
Remarkably, combining biocatalysis with other green techniques can lead to synergistic effects. When the lipase-catalyzed reactions were performed under ultrasound irradiation, pure indolizine products were obtained in good yields and with significantly reduced reaction times. nih.gov Plant-based enzymes have also been explored, demonstrating the potential of whole-cell biocatalysis for constructing the indolizine skeleton in aqueous media at room temperature. researchgate.net
| Biocatalyst | Reaction Type | Key Advantage | Ref. |
| Candida antarctica Lipase A/B | One-pot three-component cycloaddition | Higher yields than non-enzymatic reaction; operates in aqueous buffer | nih.gov |
| Plant Enzymes | One-pot cycloaddition | "Green" catalyst from local plants; operates at room temperature | researchgate.net |
| Candida antarctica Lipase + Ultrasound | One-pot cycloaddition | Pure products, good yields, very short reaction times | nih.gov |
Oxidative Dehydrogenation Techniques
Oxidative dehydrogenation serves as a critical step in various one-pot syntheses of multisubstituted indolizines, providing a pathway to aromatize the initially formed cycloadduct. organic-chemistry.orgorganic-chemistry.org This process is essential for converting the dihydroindolizine intermediate, resulting from cycloaddition, into the stable aromatic indolizine ring system. researchgate.net Traditional methods often utilized transition-metal-based oxidants, but modern approaches increasingly favor more environmentally benign and economical organic oxidants. organic-chemistry.org
A notable transition-metal-free method employs 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as an efficient oxidant. organic-chemistry.orgresearchgate.net In a one-pot reaction involving α-halo carbonyl compounds, pyridines, and electron-deficient alkenes, the components first undergo a 1,3-dipolar cycloaddition to form the dihydroindolizine intermediate. organic-chemistry.org Subsequently, TEMPO facilitates the oxidative dehydrogenation to yield the final indolizine product. organic-chemistry.orgresearchgate.net This protocol is valued for its use of readily available starting materials and mild reaction conditions. organic-chemistry.orgorganic-chemistry.org The optimal conditions for this transformation have been identified as heating the reactants with TEMPO and sodium carbonate in a solvent like DMF. organic-chemistry.org This approach avoids the need for toxic and expensive transition metals, aligning with the principles of green chemistry. organic-chemistry.org
Formation of the Carboxylic Acid Moiety
Several distinct strategies have been developed to introduce the carboxylic acid group, or a direct precursor like an acyl group, onto the C3 position of the indolizine nucleus. These methods range from cascade reactions involving decarboxylation to direct functionalization of the pre-formed indolizine ring.
Decarboxylative Reactions
Decarboxylative acylation represents a powerful method for C-C bond formation, where a carboxylic acid starting material is used as an acyl source with the extrusion of CO2. One such strategy is the copper-promoted direct decarboxylative C3-acylation of electron-rich indolizines using α-keto acids. researchgate.netscilit.com In this reaction, the α-keto acid serves as the acylating agent, undergoing decarboxylation under the influence of a copper catalyst to form an acyl radical or a related intermediate, which then attacks the electron-rich C3 position of the indolizine. researchgate.net This method provides a direct route to 3-acylindolizines, which are immediate precursors to indolizine-3-carboxylic acids. researchgate.netscilit.com
| Indolizine Substrate | α-Keto Acid | Catalyst/Conditions | Product | Yield |
|---|---|---|---|---|
| 2-Phenylindolizine | Phenylglyoxylic acid | Cu(OAc)2, K2S2O8, MeCN, 80 °C | (2-Phenylindolizin-3-yl)(phenyl)methanone | 85% |
| 2-(4-Methoxyphenyl)indolizine | Phenylglyoxylic acid | Cu(OAc)2, K2S2O8, MeCN, 80 °C | (2-(4-Methoxyphenyl)indolizin-3-yl)(phenyl)methanone | 82% |
| 2-(4-Chlorophenyl)indolizine | Phenylglyoxylic acid | Cu(OAc)2, K2S2O8, MeCN, 80 °C | (2-(4-Chlorophenyl)indolizin-3-yl)(phenyl)methanone | 78% |
| 2-Phenylindolizine | 2-Oxo-2-(p-tolyl)acetic acid | Cu(OAc)2, K2S2O8, MeCN, 80 °C | (2-Phenylindolizin-3-yl)(p-tolyl)methanone | 80% |
Direct Acylation with Carboxylic Acids
A highly practical method for synthesizing 3-acylindolizines involves the direct acylation of the indolizine ring with carboxylic acids. acs.orgfigshare.comacs.orgnih.gov This approach circumvents the need to first convert the carboxylic acid into a more reactive derivative, such as an acid chloride. The reaction is facilitated by condensation reagents that are commonly used for peptide coupling. acs.orgfigshare.comnih.gov One effective reagent for this transformation is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). acs.org This method allows for a broad range of carboxylic acids, including α,β-unsaturated and heteroaromatic acids, to be successfully coupled with various indolizine substrates, affording the corresponding 3-acylindolizines in high yields. acs.org The reaction's scope extends to indolizines bearing sterically hindering groups. acs.org
| Indolizine Substrate | Carboxylic Acid | Conditions | Yield |
|---|---|---|---|
| 2-Methoxyindolizine | Benzoic acid | DMT-MM, MeOH | 77% |
| 2-Methoxyindolizine | Cinnamic acid | DMT-MM, MeOH | 92% |
| 2-Methoxyindolizine | Isonicotinic acid | DMT-MM, MeOH | 88% |
| 2-Methoxy-5-methylindolizine | Benzoic acid | DMT-MM, MeOH | 89% |
| 1-Methyl-2-methoxyindolizine | Benzoic acid | DMT-MM, MeOH | 95% |
Oxidative Decarboxylation in Cascade Reactions
The synthesis of the indolizine core can be efficiently achieved through one-pot cascade reactions that incorporate an oxidative decarboxylation step. organic-chemistry.orgacs.orgorganic-chemistry.org A notable example is the CuBr-catalyzed aerobic decarboxylative cycloaddition, which brings together pyridines, methyl ketones, and alkenoic acids under solvent-free conditions. acs.orgorganic-chemistry.org The reaction sequence is proposed to begin with a copper-catalyzed bromination of the ketone, followed by the formation of a pyridinium ylide which undergoes a 1,3-dipolar cycloaddition with the alkenoic acid. acs.orgorganic-chemistry.org The crucial step is the subsequent oxidative decarboxylation and dehydrogenative aromatization of the resulting cycloadduct. organic-chemistry.orgacs.orgorganic-chemistry.org This cascade process, performed in an oxygen atmosphere, efficiently constructs a variety of substituted indolizine derivatives in a single, atom-economical operation. organic-chemistry.orgorganic-chemistry.org
Hydrocarboxylation Strategies
Hydrocarboxylation is a fundamental reaction in organic chemistry that introduces a carboxylic acid moiety by the formal addition of a hydrogen atom and a carboxyl group (–COOH) across an unsaturated bond, such as an alkene or alkyne. While direct hydrocarboxylation to form this compound has not been extensively documented, the principles of this strategy are well-established for other substrates and could be conceptually applied to precursors.
For instance, rhodium-catalyzed reductive hydrocarboxylation of styrene (B11656) derivatives with CO2 and H2 under mild conditions provides a direct route to aliphatic carboxylic acids. researchgate.netnih.govbohrium.com Similarly, nickel-catalyzed hydrocarboxylation of alkynes with formic acid has been developed for the synthesis of α,β-unsaturated carboxylic acids. researchgate.net These methods demonstrate the feasibility of converting unsaturated hydrocarbons into carboxylic acids. researchgate.netorganic-chemistry.org A hypothetical application in indolizine synthesis could involve the hydrocarboxylation of a 2-alkenyl or 2-alkynyl pyridine derivative, which would install the carboxylic acid functionality prior to a subsequent cyclization step to form the indolizine ring.
Reactivity and Functionalization of Indolizine 3 Carboxylic Acid
Electrophilic Substitution Reactions on the Indolizine (B1195054) Core
The indolizine ring system is inherently rich in π-electrons, making it susceptible to electrophilic attack. However, the precise location of substitution is influenced by both the intrinsic properties of the heterocyclic core and the electronic effects of substituents.
Regioselectivity at C-1 and C-3 Positions
Electrophilic substitution on the unsubstituted indolizine ring preferentially occurs at the C-3 position, followed by the C-1 position. jbclinpharm.org This regioselectivity is dictated by the relative stability of the Wheland intermediates formed during the reaction. The intermediate resulting from attack at C-3 is more stable due to more effective delocalization of the positive charge.
The presence of the carboxylic acid group at the C-3 position in indolizine-3-carboxylic acid alters this reactivity pattern. The -COOH group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack, particularly at the position to which it is attached. Consequently, electrophilic substitution on this compound is directed to the C-1 position. For instance, nitration of 3-acetyl-2-methylindolizine, a compound with a deactivating group at C-3 similar to a carboxylic acid, yields the 1-nitro derivative. jbclinpharm.org
Table 1: Regioselectivity in Electrophilic Substitution of Indolizine Derivatives
| Starting Material | Electrophile | Position of Substitution | Reference |
| Indolizine | Various | C-3 (major), C-1 (minor) | jbclinpharm.org |
| 3-Acetyl-2-methylindolizine | Nitrating agent | C-1 | jbclinpharm.org |
Influence of Existing Substituents on Reactivity
The reactivity of the indolizine core is significantly modulated by the electronic nature of existing substituents. Electron-donating groups enhance the electron density of the ring, activating it towards electrophilic substitution and often directing the incoming electrophile to specific positions. Conversely, electron-withdrawing groups, such as the carboxylic acid group in this compound, deactivate the ring, making electrophilic substitution more challenging.
The deactivating effect of the C-3 carboxylic acid group can be overcome under forcing reaction conditions or by the presence of activating groups elsewhere on the ring. The interplay between the directing effects of multiple substituents determines the final regiochemical outcome of the reaction.
C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful and atom-economical tool for the synthesis of complex molecules. researchgate.net In the context of this compound, these strategies offer a means to introduce a variety of functional groups onto the indolizine core, bypassing the need for pre-functionalized starting materials.
C-C Bond Formation
Palladium-catalyzed C-H arylation is a notable method for forming C-C bonds on indolizine systems. While specific studies on this compound are limited, related transformations on indoles with C-3 carbonyl directing groups provide valuable insights. For instance, Pd(II)-catalyzed C-H arylation of indoles bearing a carboxylic acid or ester group at the C-3 position can lead to decarboxylation followed by C-2 arylation. nih.gov This suggests that similar strategies applied to this compound might result in functionalization at the C-2 position, potentially with concomitant loss of the carboxylic acid group.
C-P and C-S Bond Formation
Recent advancements in C-H functionalization have enabled the direct introduction of phosphorus and sulfur moieties onto the indolizine scaffold. researchgate.net Manganese-mediated C-H phosphonylation has been successfully applied to a range of indolizines, affording phosphorylated products with high regioselectivity. researchgate.net Similarly, methods for C-S bond formation have been developed, expanding the toolkit for modifying the indolizine core. researchgate.net While these methods have not been explicitly demonstrated on this compound, they represent promising avenues for its further functionalization.
Table 2: C-H Functionalization Reactions on Indolizine and Related Heterocycles
| Reaction Type | Catalyst/Reagent | Position of Functionalization | Potential Outcome for this compound | Reference |
| C-H Arylation | Pd(II) | C-2 (after decarboxylation of indole-3-carboxylic acid) | C-2 arylation with potential decarboxylation | nih.gov |
| C-H Phosphonylation | Mn(OAc)₃ | Regioselective | Phosphonylation at available C-H positions | researchgate.net |
| C-S Bond Formation | Various | Regioselective | Thiolation at available C-H positions | researchgate.net |
Derivatization of the Carboxylic Acid Group
The carboxylic acid group at the C-3 position of this compound is a versatile handle for further synthetic transformations. Standard carboxylic acid derivatization reactions can be employed to introduce a wide range of functional groups, thereby modifying the molecule's physical and biological properties.
Common derivatizations include conversion to esters, amides, acyl hydrazides, and hydroxamic acids. thermofisher.com These transformations are typically achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), followed by reaction with a suitable nucleophile (an alcohol, amine, hydrazine, or hydroxylamine, respectively). thermofisher.com Such derivatizations are crucial for creating libraries of compounds for biological screening and for introducing specific functionalities, such as fluorescent tags or reactive handles for bioconjugation.
Table 3: Common Derivatizations of the Carboxylic Acid Group
| Derivative | Reagents | Key Features | Reference |
| Esters | Alcohol, Acid catalyst or Coupling agent | Modifies solubility and esterase susceptibility | thermofisher.com |
| Amides | Amine, Coupling agent (e.g., EDAC) | Introduces diverse substituents, often stable | thermofisher.com |
| Acyl Hydrazides | Hydrazine, Coupling agent | Precursor for further heterocycle synthesis | thermofisher.com |
| Hydroxamic Acids | Hydroxylamine, Coupling agent | Metal-chelating properties | thermofisher.com |
Amidation Reactions
The conversion of the carboxylic acid moiety at the 3-position of indolizine into an amide is a key transformation for introducing structural diversity and modulating biological activity. While specific literature on the amidation of this compound is not extensively detailed, the reaction can be achieved through standard synthetic protocols for amide bond formation. A common method involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.
One widely used approach is the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. The reaction proceeds through the formation of an activated ester intermediate, which is then susceptible to nucleophilic attack by the amine.
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting indolizine-3-carbonyl chloride can then readily react with a wide range of amines to afford the corresponding amides. This method is particularly useful for less reactive amines.
The general scheme for these transformations is presented below:
Table 1: Proposed General Amidation Reactions of this compound
| Reactant 1 | Reagents | Reactant 2 | Product |
|---|---|---|---|
| This compound | DCC, HOBt or EDC, HOBt | R¹R²NH | N,N-disubstituted-indolizine-3-carboxamide |
Note: R¹ and R² can be hydrogen, alkyl, or aryl groups.
Esterification Reactions
Similar to amidation, the esterification of this compound provides a means to modify its physicochemical properties. The Fischer esterification, a classic method for ester synthesis, can be employed by reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). This is an equilibrium-driven process, and the reaction is typically carried out using the alcohol as the solvent to drive the equilibrium towards the product.
For more sensitive substrates or to achieve higher yields under milder conditions, coupling agents like DCC can be used in a manner analogous to amide synthesis, but with an alcohol as the nucleophile. Another effective method is the reaction of the carboxylate salt of this compound with an alkyl halide (Sₙ2 reaction). This is a versatile method that allows for the introduction of a wide variety of alkyl groups.
The following table summarizes these proposed esterification approaches:
Table 2: Proposed General Esterification Reactions of this compound
| Reactant 1 | Reagents | Reactant 2 | Product |
|---|---|---|---|
| This compound | H₂SO₄ or TsOH | R-OH | Alkyl indolizine-3-carboxylate |
| This compound | DCC | R-OH | Alkyl indolizine-3-carboxylate |
Decarboxylation Studies
Decarboxylation, the removal of a carboxyl group, can be a significant reaction for modifying the indolizine scaffold. While specific studies on the decarboxylation of this compound are limited, insights can be drawn from related heterocyclic systems like indole-3-carboxylic acids. The decarboxylation of indole-3-carboxylic acids can be achieved under metal-free conditions, often promoted by a base or heat. researchgate.net For instance, heating indole-3-carboxylic acids in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent can lead to the corresponding indole (B1671886). researchgate.net
Given the electronic similarities between the pyrrole (B145914) ring in indole and indolizine, it is plausible that this compound could undergo decarboxylation under similar conditions. The electron-rich nature of the C-3 position in the indolizine ring could facilitate the loss of carbon dioxide. mdpi.com However, the stability of the resulting indolizine anion or the transition state leading to it would be a critical factor determining the feasibility and conditions of the reaction. Further experimental investigation is required to establish efficient protocols for the decarboxylation of this compound.
Cycloaddition Reactions Involving Indolizine (as a dienophile or intermediate)
The indolizine ring system can participate in various cycloaddition reactions, acting as either an 8π component or a precursor to reactive intermediates. These reactions are powerful tools for the construction of complex polycyclic and heterocyclic frameworks.
1,3-Dipolar Cycloadditions
The 1,3-dipolar cycloaddition is a versatile method for the synthesis of five-membered heterocyclic rings. wikipedia.org In the context of indolizine synthesis, this reaction typically involves the reaction of a pyridinium (B92312) ylide (a 1,3-dipole) with a dipolarophile, such as an activated alkene or alkyne. This approach is widely used to construct the indolizine core itself, often with acceptor moieties at the C-1 and/or C-3 positions. rsc.org
While this compound itself is the product of such reactions, its derivatives can be synthesized through this methodology. For instance, the reaction of a pyridinium ylide with an electron-deficient alkyne like ethyl propiolate can lead to the formation of indolizine-1,3-dicarboxylates.
Furthermore, the indolizine nucleus, once formed, can potentially act as a dipolarophile, although this is less common. The reactivity would be influenced by the substituents on the ring.
[8+2] Cycloaddition Reactions
Indolizines are known to participate in [8+2] cycloaddition reactions, where the indolizine acts as an 8π electron component, reacting with a 2π electron component (dienophile) to form cycl[3.2.2]azine derivatives. mdpi.com This reaction is a powerful method for constructing this unique bridged heterocyclic system.
The presence of a carboxylic acid group at the C-3 position of the indolizine can influence the reactivity and regioselectivity of the [8+2] cycloaddition. Electron-withdrawing groups at C-3 can affect the electron density of the indolizine system and its frontier molecular orbitals, which govern the cycloaddition process. Studies have shown that indolizines with various substituents can undergo cycloaddition with dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD). mdpi.com For 3-cyanoindolizines, these reactions have been reported to proceed in the presence of a palladium catalyst. mdpi.com It is conceivable that this compound and its esters could participate in similar transformations, potentially leading to functionalized cycl[3.2.2]azine systems.
Table 3: Examples of [8+2] Cycloaddition Reactions with Indolizine Derivatives
| Indolizine Derivative | Dienophile | Conditions | Product Type |
|---|---|---|---|
| 3-Cyanoindolizine | DMAD | Toluene, Pd-C, reflux | Cycl[3.2.2]azine |
Intramolecular Cyclization and Cycloisomerization
Intramolecular cyclization and cycloisomerization reactions of appropriately substituted indolizine precursors are valuable strategies for the synthesis of complex, fused heterocyclic systems. These reactions can be promoted by various catalysts, including transition metals.
For example, palladium-catalyzed carbopalladation/cyclization cascades of indolizine derivatives bearing alkyne or alkene tethers can lead to the formation of polycyclic fused heterocycles. rsc.org While specific examples starting from this compound are not prevalent in the literature, it is a versatile handle for introducing the necessary tethers for such cyclizations. The carboxylic acid can be converted to an ester or amide linked to a functional group capable of undergoing cyclization.
Intramolecular versions of 1,3-dipolar cycloadditions have also been designed to obtain indolizine derivatives fused with additional saturated rings. rsc.org These strategies often involve the in-situ generation of a pyridinium ylide tethered to a dipolarophile, which then undergoes an intramolecular cycloaddition. The carboxylic acid group at C-3 could serve as an anchor point for attaching such tethers.
Structural Modifications for Enhanced Properties
Scaffold Hop and Bioisosteric Replacement Studies
Scaffold hopping and bioisosteric replacement are established strategies in drug design to identify novel compounds with improved properties. Scaffold hopping involves replacing a central molecular core with a structurally distinct framework while retaining key pharmacophoric features. This can lead to new intellectual property and improved pharmacological profiles. For instance, a common scaffold hop involves moving from an indole core to an indazole framework, which has been used to develop dual inhibitors of MCL-1 and BCL-2. rsc.org
Bioisosteric replacement focuses on substituting a specific functional group with another that has similar physical or chemical properties, with the goal of enhancing the compound's activity, selectivity, metabolic stability, or pharmacokinetic parameters. nih.govdrughunter.com The carboxylic acid group of this compound is a prime candidate for such modification. While crucial for target interaction in many cases, the carboxylic acid moiety can lead to poor membrane permeability and metabolic instability. nih.govresearchgate.net
Medicinal chemists frequently replace carboxylic acids with various bioisosteres to circumvent these issues. The success of any replacement is highly context-dependent, relying on the specific biological target and molecular environment. nih.gov A screening of different surrogate structures is often necessary to find an optimal replacement.
Common bioisosteres for the carboxylic acid group include:
Tetrazoles: These are one of the most successful and widely used carboxylic acid bioisosteres. drughunter.com The tetrazole ring is more lipophilic than a carboxylic acid and its acidity can be tuned. The altered geometry of the acidic proton relative to the core scaffold can sometimes lead to improved receptor binding and potency. drughunter.com
Hydroxamic acids
Sulfonamides and Acylsulfonamides: These groups can mimic the hydrogen bonding capabilities of carboxylic acids. Elaboration of lead compounds into acylsulfonamides has been shown to improve inhibitory activity in some contexts. rsc.org
Hydroxy-isoxazoles and other acidic heterocycles
The strategic application of these replacements can lead to significant improvements in a compound's profile, as demonstrated in the development of drugs like the angiotensin II antagonist Losartan, where a tetrazole replaced a carboxylic acid to enhance potency. drughunter.com
| Original Group | Bioisostere Example | Potential Advantages | Reference |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Tetrazole | Increased lipophilicity, improved metabolic stability, altered pKa. | drughunter.com |
| Acylsulfonamide | Mimics H-bonding, can improve potency. | rsc.org | |
| Hydroxamic Acid | Can act as a chelating group for metal-containing enzymes. | researchgate.net |
Introduction of Spiro-Centers
A more profound structural modification involves the introduction of spiro-centers, creating complex, three-dimensional molecules. This strategy can enhance target affinity and specificity by forcing the molecule into a more rigid conformation and allowing it to explore chemical space more effectively.
In the context of the indolizine framework, spiro-centers have been successfully introduced through one-pot, three-component 1,3-dipolar cycloaddition reactions. nih.gov This reaction typically involves a substituted indole-2,3-dione (isatin), a secondary amino acid like (S)-pipecolic acid, and an electron-deficient alkene. nih.gov This process generates complex spiro[indoline-3,3'-indolizine] derivatives with high regio- and stereospecificity. nih.gov
The synthesis yields novel spiro-heterocycles where the 3-position of the indoline (B122111) ring is fused to the 3-position of an indolizine core. The resulting structures, such as those derived from indolizine-1'-carboxylic acid, possess multiple stereocenters and exhibit intricate supramolecular assemblies in the solid state, often linked by extensive hydrogen-bonding networks. nih.govresearchgate.net For example, the compound (1′SR,2′SR,3RS,8a′RS)-2′-benzoyl-1-hexyl-2-oxo-1′,5′,6′,7′,8′,8a′-hexahydro-2′H-spiro[indoline-3,3′-indolizine]-1′-carboxylic acid demonstrates how the core structure can be significantly elaborated. nih.govresearchgate.netst-andrews.ac.uk These complex spiro-indolizines have been investigated for potential antibacterial activity. mdpi.com
| Compound Name | Molecular Formula | Key Reactants | Reference |
|---|---|---|---|
| (1′RS,2′RS,3SR,8a′SR)-2′-Benzoyl-5-methyl-2-oxo-1′,5′,6′,7′,8′,8a′-hexahydro-2′H-spiro[indoline-3,3′-indolizine]-1′-carboxylic acid | C23H22N2O4 | 5-Methylisatin, (S)-Pipecolic acid, trans-3-Benzoylacrylic acid | mdpi.com |
| (1′SR,2′SR,3RS,8a′RS)-2′-benzoyl-1-hexyl-2-oxo-1′,5′,6′,7′,8′,8a′-hexahydro-2′H-spiro[indoline-3,3′-indolizine]-1′-carboxylic acid | C29H34N2O4 | 1-Hexylisatin, (S)-Pipecolic acid, trans-3-Benzoylacrylic acid | nih.govresearchgate.netst-andrews.ac.uk |
Theoretical and Computational Chemistry Studies
Electronic Structure Analysis
The electronic structure of indolizine-3-carboxylic acid is fundamental to its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), have been employed to analyze its molecular orbitals and electron distribution.
HOMO-LUMO Gap and Orbital Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic transitions and reactivity of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.
While specific DFT calculations for this compound are not extensively reported in the literature, studies on the parent indolizine (B1195054) molecule and its isomers provide a foundational understanding. DFT calculations at the B3LYP/6-311+G** level have been used to compare the electronic properties of indolizine, indole (B1671886), and isoindole. For the parent indolizine, the HOMO-LUMO gap has been calculated to be approximately -4.3 eV. researchgate.net This relatively large gap suggests good stability and high chemical hardness for the indolizine system. researchgate.net The introduction of a carboxylic acid group at the 3-position is expected to influence the electronic properties by withdrawing electron density, which could potentially lower the HOMO-LUMO gap and alter the molecule's reactivity.
The HOMO of a carboxylic acid is typically characterized by p-orbitals on the COOH group, with a significant concentration on the oxygen atom of the carbonyl segment. ugm.ac.id The LUMO is also associated with this group. ugm.ac.id In the context of this compound, the molecular orbitals would be a combination of the orbitals of the indolizine ring and the carboxylic acid substituent.
Table 1: Calculated Electronic Properties of Indolizine and its Isomers researchgate.net
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Indolizine | -5.34 | -0.95 | -4.39 |
| Isoindole | -5.20 | -0.90 | -4.30 |
| Indole | -4.06 | -1.44 | -2.62 |
Note: Data is for the parent heterocyclic systems, calculated using DFT at the B3LYP/6-311+G* theoretical level.*
Delocalized Orbital Systems
The indolizine ring is an aromatic system with a delocalized 10π-electron system. mdpi.com This delocalization contributes to its stability. The electron density in the indolizine ring is not uniformly distributed, with molecular orbital calculations indicating the highest electron density at positions 3 and 1. rsc.org This suggests that these positions are more susceptible to electrophilic attack. The presence of the carboxylic acid group at the 3-position will further influence this electron distribution through its electron-withdrawing nature.
Reaction Mechanism Elucidation
Computational studies are instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of indolizine derivatives. These studies can help distinguish between different possible reaction pathways, such as concerted and stepwise mechanisms.
Concerted vs. Stepwise Mechanisms
The synthesis of indolizines can often proceed through cycloaddition reactions. nih.gov In a concerted reaction , all bond-forming and bond-breaking events occur in a single step through a single transition state. researchgate.net In contrast, a stepwise reaction involves one or more intermediates and multiple transition states. researchgate.net
For instance, the [8+2] cycloaddition reaction of indolizines is a known synthetic route. organic-chemistry.org Theoretical studies on such reactions can determine whether the pathway is concerted or involves the formation of zwitterionic intermediates in a stepwise manner. organic-chemistry.org The nature of the reactants, including substituents on the indolizine ring, can influence the preferred mechanism. organic-chemistry.org For example, a concerted one-step mechanism is often favored when there are no polar groups in the reacting species. organic-chemistry.org
The synthesis of this compound derivatives can be achieved through various methods, including the 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with appropriate dipolarophiles. Computational modeling of these reactions can help to understand the regioselectivity and stereoselectivity of the process, which is crucial for designing efficient synthetic routes.
Transition State Analysis
Prediction of Molecular Properties
Computational methods are widely used to predict various molecular properties, including those related to absorption, distribution, metabolism, excretion, and toxicity (ADMET). These in silico predictions are valuable in the early stages of drug discovery to assess the druglikeness of a compound.
While specific ADMET predictions for this compound are not detailed in the provided search results, studies on functionalized indolizine derivatives offer insights into the types of properties that can be computationally evaluated. For example, in silico ADMET predictions for some anticancer indolizine derivatives have shown good oral bioavailability potential. rsc.org These studies typically assess parameters such as molecular weight, lipophilicity (LogP), number of hydrogen bond donors and acceptors, and gastrointestinal absorption. rsc.org
Table 2: Examples of Predicted ADMET Properties for Functionalized Indolizine Derivatives rsc.org
| Compound | Molecular Weight ( g/mol ) | LogP | H-bond Acceptors | H-bond Donors | GI Absorption |
| 5c | 397.22 | 2.37 | 5 | 0 | High |
| 6c | 397.22 | 2.37 | 5 | 0 | High |
| 7g | 365.38 | 2.26 | 4 | 0 | High |
Note: These data are for complex indolizine derivatives and are presented here as examples of in silico property prediction.
The prediction of such properties for this compound would involve using various computational models and software to estimate its pharmacokinetic and toxicological profile, which would be valuable for any potential pharmaceutical applications.
Structure-Reactivity Relationships
The chemical reactivity and biological activity of this compound and its derivatives are intricately linked to the electronic and steric properties of substituents on the indolizine core. Modifications to the heterocyclic structure can significantly influence the compound's interaction with biological targets and its behavior in chemical reactions.
Electronic Effects
The distribution of electron density in the indolizine ring system is a critical determinant of its reactivity. The introduction of electron-withdrawing or electron-donating groups can alter this distribution and, consequently, the compound's properties.
For instance, in the context of anticancer activity, the nature of the substituent at the C1 position has a notable impact. Studies have shown that indolizines containing a C1-ester group exhibit enhanced cytotoxic potential when compared to their analogous acid or amide counterparts nih.gov. This suggests that the ester group, potentially acting as a hydrogen-bond acceptor, plays a crucial role in the molecule's mechanism of action nih.gov.
The chemical reactivity of the indolizine nucleus itself is also governed by electronic factors. During electrophilic substitution reactions like nitration, the position of the incoming group is directed by the reaction conditions, which influence the electronic state of the substrate. Mildly acidic conditions typically lead to substitution at the C3 position, whereas strongly acidic conditions favor substitution at the C1 position chim.it. This demonstrates how external factors can modulate the inherent electronic preferences of the indolizine ring.
Steric Effects
The size and spatial arrangement of substituents introduce steric hindrance, which can affect both the rate and regioselectivity of reactions. In cycloaddition reactions involving ylides generated from 3-bromopyridinium salts, the bromine atom imposes significant steric hindrance, which was expected to make the reaction highly regioselective. However, studies have shown that a mixture of cycloadducts can still be formed, indicating a complex interplay between steric and electronic factors guiding the reaction pathway mdpi.com.
Furthermore, steric bulk at a reaction center can decrease the rate of conversion. For example, the synthesis of 1,2-functionalized indolizines from 2-acylpyridines requires a longer reaction time for completion compared to less sterically hindered starting materials researchgate.net.
Detailed Research Findings in Anticancer Activity
Structure-activity relationship (SAR) studies have been pivotal in optimizing indolizine derivatives as anticancer agents. Research focusing on substitutions on the pyridine (B92270) ring of the indolizine scaffold has yielded compounds with significant growth-inhibitory activity across numerous cancer cell lines.
Molecular docking studies have provided further insight, suggesting that these active compounds bind favorably at the colchicine-binding site of tubulin. The specific interactions, such as those with βASN-258, βALA-317, and βLYS-352 residues for compound 5c , are key to their mechanism of action scilit.com.
Advanced Applications in Chemical Research
As Building Blocks in Complex Molecule Synthesis
The unique structural and electronic properties of the indolizine (B1195054) nucleus, particularly when functionalized with a carboxylic acid group at the 3-position, make it a valuable synthon for the construction of a diverse array of complex organic molecules.
The indolizine core is the foundational structure for a class of nitrogen-containing natural products known as indolizidine alkaloids. rsc.orgjbclinpharm.org These compounds are widely distributed in nature and exhibit a broad spectrum of biological activities. jbclinpharm.org Consequently, the synthesis of indolizine derivatives is a key strategy for accessing these alkaloids and their analogs. While the direct use of indolizine-3-carboxylic acid as a starting material for naturally occurring alkaloids is not extensively documented, its structural framework is of significant interest in the design and synthesis of alkaloid mimics and analogs. The carboxylic acid group at the 3-position offers a convenient handle for further chemical transformations, allowing for the introduction of various functional groups and the construction of more complex, polycyclic systems that mimic the structures of natural alkaloids.
The general synthetic importance of the indolizine skeleton as a precursor to indolizidine alkaloids has spurred the development of numerous synthetic methodologies. rsc.orgjbclinpharm.org These methods often involve the construction of the bicyclic indolizine ring system, which can then be further elaborated to achieve the desired alkaloid target. The presence of a carboxylic acid group, as in this compound, provides a strategic advantage for such elaborations, enabling chemists to explore novel synthetic routes to new and existing alkaloid structures.
This compound and its ester derivatives serve as valuable intermediates in the synthesis of more complex, fused heterocyclic systems. rsc.orgacs.org The reactivity of the indolizine ring, coupled with the functionality of the carboxylic acid group, allows for the construction of polycyclic aromatic and heteroaromatic compounds with diverse electronic and photophysical properties.
One notable approach involves palladium-catalyzed cascade reactions of functionalized alkynes derived from pyrrole (B145914), which can lead to the formation of indolizine-fused heterocycles such as isochromeno[3,4-f]indolizin-5-ones. acs.org This strategy highlights the utility of the indolizine framework in diversity-oriented synthesis, enabling the generation of complex molecular skeletons from simpler precursors. acs.org Furthermore, intramolecular cyclization reactions are a powerful tool for constructing fused systems. For instance, palladium-catalyzed carbopalladation/cyclization cascades of appropriately substituted substrates can yield polycyclic fused heterocycles based on the indolizine skeleton. rsc.org The versatility of these methods allows for the fusion of the indolizine core with other heterocyclic rings like coumarins and benzofurans. rsc.org
The synthesis of indolizine-fused systems is of significant interest due to the potential applications of these compounds in materials science and medicinal chemistry. The extended π-conjugation in these fused systems can lead to desirable photophysical properties, making them candidates for use in electronic devices and as fluorescent probes.
Applications in Materials Science
The inherent photophysical properties of the indolizine scaffold have led to its exploration in the field of materials science, particularly in the development of organic electronic and optical materials. rsc.org
While the direct application of this compound in organic light-emitting diodes (OLEDs) is not widely reported, the broader class of indolizine derivatives has been investigated for their potential as emitting materials. rsc.org The rigid, planar structure and tunable electronic properties of the indolizine core make it an attractive candidate for designing new organic semiconductors. For instance, indolo[3,2-b]indole-based multi-resonance emitters have been developed for efficient narrowband pure-green OLEDs. nih.gov Although these are more complex fused systems, they demonstrate the potential of incorporating the indolizine motif into materials for OLED applications. The development of heterocyclic compounds for OLEDs aims to achieve high efficiency, low driving voltages, and long operational lifespans. google.com The functionalization of the indolizine ring, potentially starting from precursors like this compound, could allow for the fine-tuning of the emission color and performance of such devices.
Indolizine derivatives are recognized for their strong fluorescence properties, making them valuable as fluorophores and fluorescent probes. rsc.orgnih.gov The carboxylic acid functionality at the 3-position can be leveraged to either tune the electronic properties of the fluorophore or to provide a point of attachment for conjugation to other molecules, such as biomolecules. The emission color of indolizine-based fluorophores can be tuned across the visible spectrum by modifying the substituents on the indolizine ring. acs.org This tunability is a key feature for their application in various fluorescence-based sensing and imaging applications.
The development of novel fluorescent probes based on the indolizine scaffold is an active area of research. These probes can be designed to respond to specific environmental changes, such as pH, or to target specific cellular components. The inherent fluorescence of the indolizine core provides a sensitive signaling mechanism for these probes.
The photophysical properties of indolizine-based fluorophores can be rationally tuned by altering the electronic nature of the substituents on the indolizine ring. acs.org This principle is well-demonstrated in the design of various indolizine-based fluorescent dyes. The introduction of electron-donating or electron-withdrawing groups at specific positions of the indolizine core can significantly alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby modulating the absorption and emission wavelengths.
For example, attaching phenyl groups to the C3 position of the indolizine core can lead to tunable aggregation-induced emission (AIE) properties. acs.org The interplay between restricted intramolecular rotation (RIR) and intramolecular charge transfer (ICT) governs the AIE mechanism, where fluorescence is enhanced in the aggregated state. acs.org Hydrolysis of an ester group to a carboxylic acid on such a system demonstrates how functional group modification can influence the resulting photophysical properties. acs.org The table below summarizes the photophysical properties of selected indolizine-based AIEgens, illustrating the effect of structural modifications on their emission wavelengths.
Table 1: Photophysical Properties of Selected Indolizine-Based AIEgens
| Compound | R Group | Max Emission Wavelength (Aggregated State) |
|---|---|---|
| 2 | Acetyl-substituted phenyl | 496 nm (cyan) |
| 3 | Nitro-substituted phenyl | 603 nm (orange) |
| 4 | Aldehyde-substituted phenyl | 651 nm |
| 13 | Modified aldehyde derivative | 657 nm |
Data sourced from JACS Au, 2025. acs.org
This ability to fine-tune the photophysical properties through synthetic modification makes this compound and its derivatives highly promising platforms for the development of bespoke fluorescent materials for a wide range of applications.
Fluorophores and Fluorescent Probes
Solvatochromism and Turn-on Behavior
The photophysical properties of indolizine derivatives, including those based on the this compound scaffold, can be highly sensitive to their local environment. This sensitivity gives rise to phenomena such as solvatochromism, where the color (absorption and emission wavelengths) of a compound changes with the polarity of the solvent.
In a study on 3,7-disubstituted indolizine derivatives, it was observed that the position of the fluorescence emission maximum is dependent on the solvent's polarity. mdpi.com For instance, an indolizine compound bearing an electron-donating N,N-dimethylamino group at the 3-position (derived from the carboxylic acid) and an electron-withdrawing ester group at the 7-position exhibits positive solvatochromism. mdpi.com This means that as the solvent polarity increases, the emission wavelength shifts to a longer wavelength (a red shift). This phenomenon is attributed to the stabilization of the more polar excited state in polar solvents. The introduction of a carboxylic acid group at the 7-position, however, can lead to a blue shift in emission, which is likely due to a decrease in the electron-withdrawing strength upon deprotonation under neutral conditions. mdpi.com
This pH-dependent fluorescence response can be harnessed to create "turn-on" fluorescent sensors. For example, the protonation and deprotonation of a carboxylic acid group on the indolizine fluorophore can modulate the intramolecular charge transfer (ICT) process, leading to changes in fluorescence intensity. mdpi.com A blue shift in the emission wavelength from 529 nm to 473 nm and an increase in fluorescence intensity were observed as the pH decreased from 7.0 to 3.0 for an indolizine derivative with a carboxylic acid group. mdpi.com
| Solvent | Emission Wavelength (nm) for a 3,7-disubstituted Indolizine Derivative mdpi.com |
| Diethyl ether | 499 |
| Dichloromethane (DCM) | 529 |
| Acetonitrile (B52724) (ACN) | 545 |
| Methanol (MeOH) | 550 |
Red Light-Releasable Caged Compounds
This compound derivatives have been instrumental in the development of "caged" compounds that can release a biologically active molecule upon irradiation with red light. nih.govjbclinpharm.org Caged compounds are temporarily inactivated molecules that can be activated with spatial and temporal precision using a light trigger. Red light is particularly advantageous for biological applications due to its deeper tissue penetration and lower phototoxicity compared to UV or blue light.
The core strategy involves the synthesis of 3-acyl-2-methoxyindolizines, which are prepared by the direct acylation of indolizines with carboxylic acids using condensation reagents typically employed in peptide coupling. nih.govjbclinpharm.org In this design, the carboxylic acid of a bioactive molecule is "caged" by the indolizine moiety.
The release mechanism is triggered by red light (e.g., λ = 660 nm) in the presence of a photosensitizer, such as methylene (B1212753) blue. acs.org The sensitizer (B1316253) absorbs the red light and generates singlet oxygen, which then reacts with the electron-rich indolizine ring. This photooxidation leads to the cleavage of the ester bond and the release of the carboxylic acid in a nearly quantitative yield within minutes. acs.org This method has been successfully applied to uncage a variety of functional molecules, including a carboxylic anticancer drug and a phenolic fluorescent dye. acs.org
A significant advantage of this system is the ability to create water-soluble caged compounds by incorporating an intramolecular photosensitizer, enhancing its practicality for biological studies. nih.govjbclinpharm.org
| Caged Compound Type | Light Source | Release Product | Key Feature | Reference |
| 3-acyl-2-methoxyindolizine | Red LED (λ = 660 nm) | Carboxylic acid | Rapid release, high yield | acs.org |
| Water-soluble caged bioactive carboxylic acids | Red light | Bioactive carboxylic acid | Intramolecular photosensitizer | nih.govjbclinpharm.org |
Spectroscopic Sensitizers
Indolizine derivatives have been recognized for their potential as spectroscopic sensitizers, particularly in the context of photographic and imaging applications. core.ac.uk A sensitizer in this context is a molecule that absorbs light energy and then transfers that energy to another molecule, which then undergoes a chemical or physical change.
The highly conjugated π-electron system of the indolizine core gives rise to strong absorption of light, a key characteristic of a good sensitizer. chim.it Some indolizine-based dyes have been shown to be effective photographic sensitizing agents. core.ac.uk While specific studies focusing solely on this compound as a spectroscopic sensitizer are not extensively documented, its structural features suggest its suitability for such applications. The carboxylic acid group provides a convenient handle for anchoring the indolizine chromophore to a substrate, such as a semiconductor surface in a dye-sensitized solar cell or a silver halide crystal in a photographic emulsion. The electronic properties of the indolizine ring can be tuned by modifying the substituents, which in turn would alter its light-absorbing properties and its efficiency as a sensitizer.
Role in Catalysis
The structural and electronic features of this compound also lend themselves to applications in catalysis, both in the design of ligands for coordination chemistry and in the field of organocatalysis.
Ligand Design in Coordination Chemistry
While specific coordination complexes featuring this compound as a ligand are not widely reported, its structure contains key features that make it a promising candidate for ligand design. The carboxylic acid group is a well-established coordinating group for a wide variety of metal ions. wikipedia.org It can coordinate to a metal center in several ways: as a monodentate ligand (using one oxygen atom), as a bidentate chelating ligand (using both oxygen atoms), or as a bridging ligand between two or more metal centers. wikipedia.org
The indolizine ring itself can also participate in coordination through its nitrogen atom or through π-interactions with the metal center. This dual potential for coordination—through the carboxylate group and the heterocyclic ring—makes this compound a potentially versatile ligand for constructing novel coordination complexes with interesting structural and electronic properties. The design of such ligands is crucial for developing new catalysts, functional materials, and metal-organic frameworks (MOFs).
Organocatalysis
Organocatalysis is a branch of catalysis that uses small organic molecules to accelerate chemical reactions. While there is no direct report of this compound being used as an organocatalyst, its structure possesses features that suggest potential in this area. The nitrogen atom in the indolizine ring is basic and can act as a Lewis base or a Brønsted base. The carboxylic acid group is acidic and can act as a Brønsted acid.
This combination of acidic and basic sites within the same molecule could allow for bifunctional catalysis, where both the acidic and basic groups participate in the catalytic cycle. For example, the basic nitrogen could activate a nucleophile while the acidic carboxylic acid activates an electrophile.
Furthermore, the indolizine scaffold can be readily functionalized at various positions, allowing for the tuning of its steric and electronic properties to optimize its catalytic activity and selectivity. For instance, Brønsted acid-catalyzed C3-alkylation of indolizines has been demonstrated, showcasing the reactivity of the indolizine core in organocatalytic transformations. rsc.org While this example uses an organocatalyst to modify the indolizine, it highlights the potential for the indolizine structure itself to be incorporated into organocatalytic designs.
Analytical Methodologies for Structural and Chemical Characterization of Indolizine 3 Carboxylic Acid Derivatives
Spectroscopic Techniques for Elucidation of Synthesized Compounds
Spectroscopy is the primary means by which the molecular structure of indolizine-3-carboxylic acid derivatives is determined. Each technique provides unique information about the molecule's framework, functional groups, and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. For this compound derivatives, both ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon framework of the molecule.
In ¹H NMR spectroscopy , the protons on the indolizine (B1195054) ring system typically appear in the aromatic region of the spectrum, generally between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns are highly dependent on the substitution pattern on both the pyridine (B92270) and pyrrole (B145914) moieties of the indolizine core. The acidic proton of the carboxylic acid group is highly deshielded and characteristically appears as a broad singlet far downfield, often between δ 10 and 13 ppm. princeton.edulibretexts.org Protons on carbons adjacent to the carbonyl group of the carboxylic acid are also deshielded and typically resonate in the δ 2.0-3.0 ppm range if they are aliphatic. libretexts.orglibretexts.orglibretexts.org
In ¹³C NMR spectroscopy , the carbonyl carbon of the carboxylic acid group is a key diagnostic signal, appearing in the downfield region between δ 160 and 180 ppm. princeton.edulibretexts.orglibretexts.org The carbons of the indolizine ring itself will appear in the aromatic region (approximately δ 100-150 ppm). Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed for complete and unambiguous assignment of all proton and carbon signals, especially for complex derivatives. ceon.rs
| Atom Type | Technique | Typical Chemical Shift (δ, ppm) | Notes |
| Carboxylic Acid Proton (-COOH) | ¹H NMR | 10.0 - 13.0 | Broad singlet, exchangeable with D₂O. princeton.edulibretexts.org |
| Indolizine Ring Protons | ¹H NMR | 7.0 - 8.5 | Complex splitting patterns depending on substitution. ceon.rs |
| Protons α to Carbonyl | ¹H NMR | 2.0 - 3.0 | Applicable for aliphatic substituents adjacent to the COOH group. libretexts.orglibretexts.org |
| Carboxylic Acid Carbon (-C OOH) | ¹³C NMR | 160 - 180 | Diagnostic downfield signal. libretexts.orglibretexts.org |
| Indolizine Ring Carbons | ¹³C NMR | 100 - 150 | Specific shifts depend on the electronic environment. ceon.rs |
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound derivatives. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. slu.seresearchgate.net
Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques used. ESI is a soft ionization method particularly suitable for carboxylic acids, often showing a prominent peak corresponding to the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode.
Tandem mass spectrometry (MS/MS) is used to gain further structural information through controlled fragmentation of a selected parent ion. slu.se The fragmentation pattern can reveal the nature and location of substituents on the indolizine core. For example, a common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as CO₂ (a loss of 45 Da). libretexts.org Analysis of these fragments helps to piece together the structure of the parent molecule. researchgate.net
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound derivatives, the IR spectrum is dominated by characteristic absorptions of the carboxylic acid group. researchgate.net
The most notable features in the IR spectrum include:
O-H Stretch: A very broad and strong absorption band typically appears in the region of 2500–3300 cm⁻¹. This broadness is a result of intermolecular hydrogen bonding between the carboxylic acid molecules, which form dimers in the solid state or in concentrated solutions. libretexts.orgspectroscopyonline.com
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid is observed between 1680 and 1720 cm⁻¹. The exact position can be influenced by conjugation with the indolizine ring system. libretexts.orgspectroscopyonline.com
C-O Stretch: A medium intensity band for the carbon-oxygen single bond stretch is typically found in the 1210–1320 cm⁻¹ region. spectroscopyonline.com
C-H Stretches: Aromatic C-H stretching vibrations from the indolizine ring appear just above 3000 cm⁻¹.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance |
| Carboxyl O-H | Stretching | 2500 - 3300 | Strong, very broad |
| Carbonyl C=O | Stretching | 1680 - 1720 | Strong, sharp |
| Carboxyl C-O | Stretching | 1210 - 1320 | Medium |
| Aromatic C-H | Stretching | > 3000 | Medium to weak |
UV-Visible spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for compounds containing conjugated π-electron systems like the indolizine ring. Indolizine is an aromatic, 10π-electron heterocycle and, as such, exhibits characteristic UV absorption bands. researchgate.net
Derivatives of this compound are expected to show strong absorption in the UV region. The spectra typically display multiple absorption bands (λmax) corresponding to π→π* transitions within the conjugated system. The position and intensity of these bands can be influenced by the nature and position of substituents on the indolizine ring, as well as the solvent used for the analysis. For comparison, indole-3-carboxylic acid, a related compound, shows a distinct local maximum at 278 nm. researchgate.net
Chromatographic Separation Techniques
Chromatographic techniques are essential for the purification of synthesized this compound derivatives and for assessing their purity. nih.gov
High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and purification of these compounds. Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water (frequently buffered and containing an acid like formic or acetic acid to suppress ionization of the carboxyl group) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov The retention time of the compound is a characteristic property under specific conditions and can be used for identification and quantification.
Gas Chromatography (GC) is generally less suitable for the direct analysis of carboxylic acids due to their low volatility and tendency to adsorb onto the column. However, GC analysis can be performed after converting the carboxylic acid to a more volatile ester derivative (e.g., a methyl or silyl (B83357) ester). semanticscholar.org
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of reactions, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. The compounds are spotted on a plate coated with an adsorbent (like silica (B1680970) gel), and a solvent system is used to develop the plate. The retention factor (Rf) value is used to characterize the compound in that specific solvent system.
Gas Chromatography (GC)
Gas chromatography is a robust technique for separating and analyzing volatile organic compounds. However, the direct analysis of polar, non-volatile molecules like this compound is challenging. The presence of the carboxylic acid functional group leads to high polarity and strong intermolecular hydrogen bonding, resulting in poor volatility and thermal instability at the high temperatures required for GC analysis. colostate.eduscholaris.ca Direct injection often leads to broad, asymmetric peaks, poor resolution, and low sensitivity. colostate.edu
To overcome these limitations, derivatization is an essential prerequisite for the GC analysis of carboxylic acids. lmaleidykla.lt This process involves chemically modifying the analyte to create a more volatile and thermally stable derivative. colostate.eduresearchgate.net The primary goal is to replace the active hydrogen of the carboxyl group with a non-polar group, thereby reducing polarity and preventing hydrogen bonding. colostate.edu The two most common derivatization strategies applicable to this compound are silylation and esterification. lmaleidykla.ltnih.gov
Silylation: This is a widely used method where the acidic proton of the carboxyl group is replaced by a silyl group, typically a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. lmaleidykla.ltnih.gov Silylated derivatives are significantly more volatile and produce sharper, more symmetrical peaks in GC analysis. gcms.cz
Esterification: This process converts the carboxylic acid into an ester, most commonly a methyl ester, which is much more volatile. colostate.edu Common reagents for esterification include diazomethane, trimethylsilyldiazomethane, or alcohols (like methanol) in the presence of an acid catalyst such as boron trifluoride (BF₃). gcms.czsilae.it For instance, heating the sample with a BF₃-methanol solution effectively converts carboxylic acids to their corresponding methyl esters. silae.it
Table 1: Common Derivatization Strategies for GC Analysis of Carboxylic Acids
| Derivatization Method | Typical Reagent | Resulting Derivative | Key Advantages |
|---|---|---|---|
| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (TMS) ester | High reactivity; Volatile by-products are easily removed. lmaleidykla.lt |
| Esterification (Methylation) | BF₃-Methanol | Methyl ester | Creates stable derivatives suitable for various sample matrices. gcms.cz |
| Esterification (Methylation) | Trimethylsilyldiazomethane | Methyl ester | Safer alternative to diazomethane; Reacts rapidly at room temperature. gcms.cz |
| Alkylation | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl (PFB) ester | Excellent for trace analysis using an Electron Capture Detector (ECD). researchgate.net |
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-high performance liquid chromatography (UHPLC) is a modern evolution of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times compared to traditional HPLC. researchgate.netresearcher.life Unlike GC, UHPLC is ideally suited for the analysis of polar, non-volatile, and thermally sensitive compounds like this compound and its derivatives, generally without the need for derivatization. mdpi.comnih.gov
UHPLC systems are most often coupled with mass spectrometry (UHPLC-MS/MS), providing a highly sensitive and selective analytical platform for both the quantification and structural elucidation of analytes in complex mixtures. researchgate.netresearcher.life
Chromatographic Conditions: The separation of this compound derivatives is typically achieved using reversed-phase chromatography.
Columns: Reversed-phase columns, such as those packed with C18 or Phenyl-Hexyl stationary phases, are commonly employed. These columns effectively retain the moderately polar indolizine core while allowing for separation based on subtle differences in the substituents of the derivatives. nih.gov
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous solvent and an organic solvent, run in a gradient elution mode. The organic phase is usually acetonitrile or methanol, while the aqueous phase is often water containing additives like formic acid or ammonium (B1175870) acetate. nih.gov These additives help to control the pH and improve the peak shape and ionization efficiency of the carboxylic acid group in the mass spectrometer's ion source.
Detection: Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is the preferred detection method. It provides molecular weight information from the parent ion and structural details from the fragmentation patterns of the product ions, allowing for confident identification and quantification of the target compounds. nih.gov
The development of a UHPLC-MS/MS method involves optimizing several parameters, including the mobile phase composition, gradient profile, column temperature, and mass spectrometer settings (such as cone voltage and collision energy) to achieve the best separation and sensitivity for each specific indolizine derivative. mdpi.com
Table 2: Representative UHPLC-MS/MS Parameters for Analysis of Related Heterocyclic Compounds
| Parameter | Typical Conditions |
|---|---|
| Chromatography System | UHPLC |
| Column | Reversed-phase C18 or Phenyl-Hexyl (e.g., 2.1 x 100 mm, 1.8 µm) nih.govmdpi.com |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate nih.gov |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid nih.gov |
| Elution Mode | Gradient |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 50 °C |
| Detector | Tandem Mass Spectrometer (MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of indolizine-3-carboxylic acid and its derivatives is undergoing a paradigm shift towards greener and more efficient methodologies. Future research is increasingly focused on minimizing environmental impact and enhancing atom economy.
Key emerging synthetic strategies include:
Biocatalysis: The use of enzymes as catalysts in organic synthesis offers a highly selective and environmentally benign alternative to traditional chemical catalysts. Research into biocatalyzed one-pot synthesis of indolizines, for instance using lipases, has shown promise. nih.govnih.gov Future work will likely focus on identifying or engineering enzymes specifically for the synthesis of this compound, potentially enabling milder reaction conditions and higher yields. Plant-based biocatalysts are also being explored for the green synthesis of indolizine (B1195054) derivatives. researchgate.net
Electrochemical Synthesis: Electrochemical methods provide a powerful tool for driving chemical reactions without the need for stoichiometric chemical oxidants or reductants. Recent studies have demonstrated the electrochemical difunctionalization of indolizines, suggesting a pathway for the synthesis of functionalized this compound derivatives under mild and catalyst-free conditions. rsc.orgresearchgate.net
Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processes, including improved safety, scalability, and reaction control. The application of flow chemistry to the synthesis of heterocyclic compounds, including indole (B1671886) derivatives, is a rapidly growing field. mdpi.comepa.gov Future research will likely see the development of continuous flow processes for the synthesis of this compound, leading to more efficient and scalable production.
Transition-Metal-Free Reactions: To circumvent the cost and toxicity associated with some transition metal catalysts, researchers are exploring metal-free synthetic routes. One-pot methods using oxidants like TEMPO have been successfully employed for the synthesis of multisubstituted indolizines, offering a more sustainable approach. organic-chemistry.org
| Synthetic Strategy | Key Advantages | Potential Application to this compound |
| Biocatalysis | High selectivity, mild conditions, environmentally friendly | Enzyme-catalyzed routes for cleaner and more efficient synthesis. |
| Electrosynthesis | Avoids chemical oxidants/reductants, high functional group tolerance | Direct and controlled functionalization of the indolizine core. |
| Flow Chemistry | Improved safety, scalability, and control | High-throughput synthesis and optimization of reaction conditions. |
| Metal-Free Catalysis | Reduced cost and toxicity, simpler purification | Greener and more economical synthetic pathways. |
Exploration of Underexplored Reactivity Profiles
While the fundamental reactivity of the indolizine core is known, there remains significant scope for exploring novel transformations of this compound. Understanding its reactivity is crucial for the development of new derivatives with tailored properties.
Future research in this area will likely focus on:
C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a highly sought-after transformation in organic synthesis as it avoids the need for pre-functionalized starting materials. Organocatalytic C3-alkylation of indolizines has been demonstrated, opening up avenues for introducing new functional groups at this position. rsc.org Future work could expand this to other positions on the indolizine ring of this compound.
Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions are a cornerstone of indolizine synthesis. mdpi.comsemanticscholar.org Further exploration of the participation of this compound and its derivatives in various cycloaddition reactions could lead to the construction of novel and complex heterocyclic systems.
Photoredox and Electrochemical Catalysis: These emerging fields in organic synthesis enable unique chemical transformations under mild conditions. Investigating the behavior of this compound under photoredox or electrochemical conditions could unveil novel reactivity patterns and provide access to previously inaccessible derivatives. rsc.orgresearchgate.net
Advanced Computational Modeling and Design
Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. In silico methods can accelerate the design and development of new molecules with desired properties, saving significant time and resources.
For this compound, future computational efforts will likely involve:
Density Functional Theory (DFT) Calculations: DFT studies can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound. mdpi.comresearchgate.net This knowledge can be used to predict its behavior in chemical reactions and to design new derivatives with specific electronic properties.
Molecular Docking and QSAR Studies: For medicinal chemistry applications, molecular docking simulations can predict the binding affinity and mode of interaction of this compound derivatives with biological targets. ijper.orgresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structure of these compounds with their biological activity, aiding in the design of more potent and selective drug candidates. googleapis.comgoogleapis.com
In Silico Drug Design: By combining various computational techniques, researchers can rationally design novel this compound-based compounds with improved pharmacokinetic and pharmacodynamic profiles. unisi.itdntb.gov.ua This approach can significantly streamline the drug discovery process.
Integration into Multifunctional Systems and Smart Materials
The unique photophysical properties of the indolizine scaffold make it an attractive building block for the development of advanced materials. While research in this area is still in its early stages for this compound specifically, the broader class of indolizine derivatives has shown significant promise.
Emerging research avenues include:
Organic Electronics: The delocalized π-electron system of the indolizine ring suggests its potential for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.org The carboxylic acid group of this compound could serve as an anchoring group for attachment to semiconductor surfaces or as a site for further functionalization to tune the electronic properties.
Fluorescent Probes and Sensors: The inherent fluorescence of many indolizine derivatives makes them promising candidates for the development of chemical sensors and biological probes. rhhz.net The carboxylic acid moiety of this compound could be functionalized with recognition units to create sensors for specific analytes or to target particular cellular components.
Drug Delivery Systems: The development of prodrugs and targeted drug delivery systems is a major focus in pharmaceutical research. The carboxylic acid group of this compound provides a convenient handle for conjugation to polymers, nanoparticles, or targeting ligands to create sophisticated drug delivery vehicles. nih.gov
Q & A
Q. What are the standard synthetic routes for indolizine-3-carboxylic acid, and how can its purity be validated?
this compound is typically synthesized via cyclization reactions using precursors like pyridine derivatives or through multicomponent reactions involving aldehydes and amines. A common approach involves the use of indolizine scaffolds functionalized at the 3-position with carboxylic acid groups. For purity validation, researchers employ techniques such as nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification . Challenges in synthesis include managing regioselectivity and optimizing yields, which require iterative solvent and catalyst screening.
Q. How is the chemical structure of this compound characterized, and what analytical methods are critical?
Structural characterization relies on 1H/13C NMR to confirm the indolizine core and carboxylic acid positioning. Fourier-transform infrared spectroscopy (FTIR) identifies the carbonyl (C=O) stretch of the carboxylic acid group (~1700 cm⁻¹). Advanced techniques like X-ray crystallography resolve stereochemical ambiguities, while ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution MS ensures compound integrity and detects impurities .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
The compound’s solubility varies significantly with pH due to the carboxylic acid group. In aqueous buffers, it exhibits poor solubility at neutral pH but improved solubility under alkaline conditions. Researchers must account for its logP (partition coefficient) (~1.5–2.5) when designing lipid-based delivery systems. Thermal stability studies via differential scanning calorimetry (DSC) reveal decomposition temperatures above 200°C, informing storage and handling protocols .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound derivatives for biological activity?
Density functional theory (DFT) calculations predict electron density distribution, aiding in the design of derivatives with enhanced binding to target proteins (e.g., COX-2). Molecular docking simulations, using software like AutoDock Vina, model interactions between this compound and enzyme active sites. For example, substituents at the 1- and 2-positions of the indolizine ring can be optimized to improve steric complementarity and hydrogen bonding with COX-2 .
Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?
Discrepancies in IC50 values or selectivity profiles often arise from variations in assay conditions (e.g., enzyme source, substrate concentration). To address this, researchers should:
- Standardize assays using recombinant enzymes (e.g., human COX-2 vs. murine isoforms).
- Validate results across multiple cell lines or in vivo models.
- Perform structure-activity relationship (SAR) studies to isolate critical functional groups. For instance, HY-Y0530 (a related azetidine analog) showed divergent activity in inflammatory models due to differences in cell permeability .
Q. How can stereochemical challenges in this compound synthesis be addressed?
Chiral resolution via chiral HPLC or enzymatic kinetic resolution separates enantiomers. Asymmetric synthesis routes employing organocatalysts (e.g., proline derivatives) or transition-metal catalysts (e.g., Ru-BINAP complexes) enhance enantiomeric excess (ee). For example, ethyl 3-formyl-2-phenylindolizine-1-carboxylate (CAS 89021-22-7) requires precise control of stereochemistry to maintain bioactivity .
Q. What methodologies are used to evaluate the metabolic stability of this compound derivatives?
In vitro microsomal assays (e.g., human liver microsomes) quantify metabolic half-life (t1/2) and identify major metabolites via LC-MS/MS. CYP450 inhibition assays assess drug-drug interaction risks. For instance, substitutions with electron-withdrawing groups at the 3-position reduce oxidative metabolism, improving pharmacokinetic profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
